4-chloro-6,8-dimethoxy-3-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-6,8-dimethoxy-3-nitroquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The compound’s molecular formula is C11H9ClN2O4, and it has a molecular weight of 268.65 g/mol . Quinoline derivatives are widely studied due to their potential therapeutic properties, including antimicrobial, antimalarial, and anticancer activities .
Preparation Methods
The synthesis of 4-chloro-6,8-dimethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-6,8-dimethoxyquinoline. One common method includes the reaction of 4-chloro-6,8-dimethoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
4-chloro-6,8-dimethoxy-3-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-6,8-dimethoxy-3-nitroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-6,8-dimethoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound’s nitro group can also undergo reduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-chloro-6,8-dimethoxy-3-nitroquinoline can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Quinine: A naturally occurring antimalarial compound with a quinoline core.
Ciprofloxacin: A fluoroquinolone antibiotic with a quinoline nucleus but additional fluorine atoms and other functional groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
CAS No. |
1981148-20-2 |
---|---|
Molecular Formula |
C11H9ClN2O4 |
Molecular Weight |
268.65 g/mol |
IUPAC Name |
4-chloro-6,8-dimethoxy-3-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O4/c1-17-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)18-2/h3-5H,1-2H3 |
InChI Key |
DAIREYUTFTZDFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.